Glycyl-Exatecan-d5 (hydrochloride)

Description

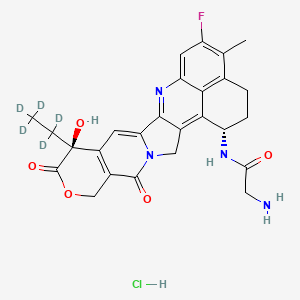

Glycyl-Exatecan-d5 (hydrochloride) is a deuterated derivative of Glycyl-Exatecan, a compound structurally related to the camptothecin class of topoisomerase I inhibitors. Deuteration involves replacing five hydrogen atoms with deuterium (²H), a stable isotope, to enhance metabolic stability and prolong the compound’s pharmacokinetic profile . This modification is particularly valuable in drug development for improving bioavailability and reducing off-target effects. Glycyl-Exatecan-d5 (hydrochloride) is cataloged under the identifier KM8073 and has a purity of ≥98%, making it a critical reference standard for analytical and preclinical studies .

Properties

IUPAC Name |

2-amino-N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN4O5.ClH/c1-3-26(35)15-6-19-23-13(9-31(19)24(33)14(15)10-36-25(26)34)22-17(29-20(32)8-28)5-4-12-11(2)16(27)7-18(30-23)21(12)22;/h6-7,17,35H,3-5,8-10,28H2,1-2H3,(H,29,32);1H/t17-,26-;/m0./s1/i1D3,3D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSDKXFZXMHVQO-SJAVSKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN4O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Oxidative Decarboxylation

This step generates a critical intermediate by removing a carboxyl group from a peptide precursor. For example, lead tetraacetate (Pb(OAc)₄) is used to oxidatively decarboxylate Fmoc-Ala-Ala-Ala-Gly-OH, yielding a reactive intermediate.

Step 2: Coupling Reactions

The camptothecin core is assembled via condensation or nucleophilic substitution. For instance:

Step 3: Deprotection and Hydrolysis

Protecting groups (e.g., Fmoc or benzyl esters) are removed under acidic conditions (e.g., morpholine or TFA). Subsequent hydrolysis activates the lactone ring, critical for topoisomerase I inhibition.

Step 4: Conjugation with the Glycyl Group

The glycyl group is introduced via a peptide linker (e.g., GGFG) using maleimide chemistry. For ADCs, this involves:

Step 5: Final Purification

Crude product is purified via silica gel chromatography (e.g., DCM:MeOH 10:1) or crystallization.

Key Reaction Conditions and Optimization

Catalysts and Solvent Systems

Toxic solvents like o-cresol are avoided in favor of reflux with water separation for condensation reactions. Catalysts such as p-toluenesulfonic acid pyridinium salt enhance efficiency at 110–150°C.

Chemical Reactions Analysis

Types of Reactions

Glycyl-Exatecan-d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterium-labeled reduced forms of the compound .

Scientific Research Applications

Glycyl-Exatecan-d5 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterium-labeled drugs.

Medicine: Utilized in preclinical and clinical research to develop new anticancer therapies, particularly for its potent antitumor activity.

Industry: Applied in the pharmaceutical industry for the development and testing of new drug formulations

Mechanism of Action

The mechanism of action of Glycyl-Exatecan-d5 (hydrochloride) involves its interaction with topoisomerase I, an enzyme critical for DNA replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Deuterated Hydrochloride Compounds

Mechanistic and Pharmacokinetic Comparisons

- Glycyl-Exatecan-d5 (HCl) vs. Parent Compound: Glycyl-Exatecan-d5 retains the parent compound’s ability to inhibit topoisomerase I, a critical enzyme in DNA replication.

Comparison with Miglustat-d9 (HCl) :

Miglustat-d9, a deuterated therapy for Gaucher disease, demonstrates how deuteration enhances drug stability in lysosomal environments. Similarly, Glycyl-Exatecan-d5’s deuteration may improve tumor-targeted delivery by minimizing premature degradation .- Contrast with Berubicin Hydrochloride: While Berubicin (non-deuterated) is notable for crossing the blood-brain barrier (BBB), Glycyl-Exatecan-d5’s deuteration focuses on metabolic refinement rather than BBB penetration. This highlights divergent strategies in oncology drug design .

Research Findings and Limitations

- In contrast, Berubicin Hydrochloride has demonstrated efficacy in glioblastoma models, underscoring the need for similar validation of Glycyl-Exatecan-d5 .

- Glycyl-Exatecan-d5’s ≥98% purity reflects advancements in deuterated compound production .

Q & A

Q. What are the recommended analytical methods for characterizing Glycyl-Exatecan-d5 (hydrochloride) purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection is essential for quantifying purity and identifying impurities. Use a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve deuterated and non-deuterated forms .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms structural integrity, particularly verifying deuterium incorporation at specific positions. DMSO-d6 or CDCl3 are suitable solvents for solubility challenges .

- Mass Spectrometry (MS) via ESI or MALDI-TOF validates molecular weight and isotopic patterns. For deuterated compounds, ensure the observed mass shift aligns with theoretical calculations (e.g., +5 Da for d5 labeling) .

Q. How should researchers handle and store Glycyl-Exatecan-d5 (hydrochloride) to ensure stability?

Methodological Answer:

- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. For stock solutions, use anhydrous DMSO or sterile PBS (pH 7.4) and aliquot into single-use vials to avoid repeated freeze-thaw cycles .

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC assays to track degradation products. Include deuterium retention as a stability endpoint .

Advanced Research Questions

Q. How can researchers optimize in vitro potency assays for Glycyl-Exatecan-d5 (hydrochloride) while mitigating cytotoxicity in non-target cells?

Methodological Answer:

- Dose-Response Experiments : Use a 96-well plate format with serial dilutions (e.g., 0.1–100 µM) and measure IC50 values via cell viability assays (MTT or CellTiter-Glo). Include deuterated vs. non-deuterated controls to assess isotopic effects on efficacy .

- Selectivity Profiling : Pair target-specific assays (e.g., topoisomerase I inhibition) with broad-spectrum cytotoxicity screens (e.g., human hepatocytes or fibroblasts) to identify off-target effects. Normalize data to vehicle and positive controls (e.g., irinotecan) .

Q. What experimental design strategies are effective for studying the pharmacokinetic (PK) behavior of Glycyl-Exatecan-d5 (hydrochloride) in preclinical models?

Methodological Answer:

- Factorial Design : Employ a 3² full factorial design to evaluate variables like dose (10–50 mg/kg) and administration route (IV vs. oral). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS analysis of AUC, Cmax, and half-life .

- Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) or isotope tracing (e.g., ¹⁴C labeling) to compare deuterated vs. non-deuterated compound biodistribution in organs .

Q. How should researchers address contradictions in cytotoxicity data between 2D vs. 3D cell culture models for Glycyl-Exatecan-d5 (hydrochloride)?

Methodological Answer:

- Model Validation : Replicate assays in both monolayer (2D) and spheroid/organoid (3D) systems using identical cell lines (e.g., HCT-116 colon cancer). Normalize results to penetration efficiency via fluorescence microscopy (e.g., FITC-labeled compound tracking) .

- Data Normalization : Calculate 3D model-specific metrics like "spheroid penetration index" or "hypoxic core activity" to contextualize reduced efficacy in dense tissues .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent synergy between Glycyl-Exatecan-d5 (hydrochloride) and combination therapies?

Methodological Answer:

- Synergy Scoring : Apply the Chou-Talalay method to calculate Combination Index (CI) values using CompuSyn software. Classify interactions as additive (CI=1), synergistic (CI<1), or antagonistic (CI>1) .

- Heatmap Visualization : Use R/BioConductor packages (e.g., pheatmap) to cluster CI values across multiple drug ratios and concentrations, highlighting optimal synergistic combinations .

Safety and Compliance

Q. What safety protocols are critical for handling Glycyl-Exatecan-d5 (hydrochloride) in vitro and in vivo studies?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested via ASTM D6978 standard) and lab coats. Refer to Ansell or MAPA glove compatibility charts for chemical resistance .

- Waste Disposal : Deactivate unused compound via alkaline hydrolysis (1M NaOH, 60°C for 24 hours) before disposal. Confirm degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.